molecular formula C20H25NO2S B2508733 N-(2-hydroxy-2-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1351622-55-3

N-(2-hydroxy-2-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No. B2508733
M. Wt: 343.49
InChI Key: OVYXOMZJTGHEDN-UHFFFAOYSA-N
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Description

The compound "N-(2-hydroxy-2-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide" is a derivative of N-(2-hydroxyphenyl)acetamide, which has been studied for its potential anti-inflammatory and anti-arthritic properties. The research indicates that derivatives of N-(2-hydroxyphenyl)acetamide can have significant biological activities, including the inhibition of inflammation-related cytokines and reactive oxygen species (ROS) in animal models .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including alkylation, chloroacetylation, esterification, and transesterification processes. For instance, N-aryl-N-isopropyl-2-hydroxyacetamides, which are important intermediates for pesticides, were synthesized through a multi-step process starting from arylamines. This process included N-alkylation with acetone, followed by chloroacetylation and subsequent reactions to yield the final product . Similarly, silylated derivatives of N-(2-hydroxyphenyl)acetamide were prepared by reacting the parent compound with chlorotrimethylsilane and other reagents to yield new compounds with distinct structures .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR, FTIR, and X-ray crystallography. For example, the structure of silylated derivatives was investigated using these methods, providing insights into the molecular configurations and the nature of the substituents . Additionally, the molecular docking analysis of an anticancer drug derivative revealed the presence of intermolecular hydrogen bonds, which could be crucial for its biological activity .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been studied using different theoretical and experimental approaches. For instance, the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids were investigated using the Gaussian 16 W DFT tool, revealing insights into the compound's reactivity in different solvation environments . Furthermore, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic compounds, demonstrating the compound's reactivity towards silylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their vibrational spectroscopic assignment and electronic behavior, have been characterized using quantum computation and NBO methods. These studies provide a deeper understanding of the intramolecular interactions and the stability of the compounds under various conditions . Additionally, the dynamic NMR properties of certain derivatives have been explored, revealing interesting features such as the energy barriers for proton exchange processes .

Scientific Research Applications

Chemoselective Synthesis and Drug Development

N-(2-Hydroxyphenyl)acetamide derivatives have been explored for their chemoselective synthesis processes, highlighting their potential as intermediates in the development of antimalarial drugs and other therapeutic agents. For example, chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been achieved using immobilized lipase, pointing to environmentally friendly and efficient methods for synthesizing complex molecules (Magadum & Yadav, 2018).

Anti-inflammatory and Anti-arthritic Properties

Research on N-(2-hydroxyphenyl)acetamide analogs has shown promising anti-arthritic and anti-inflammatory activities. Studies involving animal models have demonstrated that these compounds can effectively reduce inflammatory markers and symptoms in adjuvant-induced arthritis, suggesting potential therapeutic applications for inflammatory diseases (Jawed et al., 2010).

Photocatalytic Degradation and Environmental Implications

The photocatalytic degradation of acetaminophen, a compound structurally related to N-(2-hydroxy-2-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide, has been studied for its potential to address environmental pollution. Research using TiO2 nanoparticles under UV light has demonstrated effective degradation of acetaminophen, highlighting a method for reducing the environmental impact of pharmaceutical contaminants (Jallouli et al., 2017).

Anticancer Activity

Novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These studies provide a foundation for developing targeted anticancer therapies, illustrating the importance of such compounds in medicinal chemistry and drug discovery (Khade et al., 2019).

properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-15(2)24-18-11-9-16(10-12-18)13-19(22)21-14-20(3,23)17-7-5-4-6-8-17/h4-12,15,23H,13-14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYXOMZJTGHEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide

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